molecular formula C12H19BN2O2 B1429277 2-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine CAS No. 1257554-08-7

2-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine

Cat. No. B1429277
M. Wt: 234.1 g/mol
InChI Key: NSWWPEOEZRGFNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine, also known as MDMB-4en-PINACA, is a synthetic cannabinoid that has been gaining popularity among drug users. However, in the scientific community, it is mainly used as a research chemical to study the effects of cannabinoids on the human body.

Scientific Research Applications

Synthesis and Structural Analysis

The compound 2-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine has been involved in the synthesis and structural analysis of various compounds. A study by Huang et al. (2021) synthesized similar boric acid ester intermediates with benzene rings. The structures of these compounds were confirmed using spectroscopic techniques and X-ray diffraction. Additionally, density functional theory (DFT) was used to calculate molecular structures, confirming the consistency with the crystal structures determined by X-ray diffraction (Huang et al., 2021).

Catalytic Applications

The compound has been utilized in catalytic applications, such as in the catalytic enantioselective borane reduction of benzyl oximes. Huang, Ortiz-Marciales, and Hughes (2011) conducted a study on this, preparing compounds like (S)-1-Pyridin-3-yl-ethylamine hydrochloride, indicating the utility of this compound in asymmetric reduction and chiral pyridyl amine synthesis (Huang, Ortiz-Marciales, & Hughes, 2011).

Molecular Structure and Electrostatic Potential Analysis

Sopková-de Oliveira Santos et al. (2003) studied the structure of a pyridin-2-ylboron derivative, comparing it with a regioisomer. They observed structural differences in the orientation of the dioxaborolane ring and the bond angles of the BO(2) group. Ab initio calculations of the HOMO and LUMO, based on crystal structures, showed different distributions corresponding to the differences observed during chemical reactions (Sopková-de Oliveira Santos et al., 2003).

Antifungal and Antibacterial Bioactivity

Irving et al. (2003) synthesized novel N2B heterocycles from reactions involving similar boric acid ester intermediates. These compounds demonstrated considerable antifungal activity against Aspergillus niger and Aspergillus flavus, as well as moderate antibacterial activity against Bacillus cereus, highlighting potential bioactive properties (Irving et al., 2003).

Spectral Study and Pharmaceutical Applications

Abd El Kader et al. (2012) conducted a study involving the design and synthesis of compounds based on pirfenidone, showing therapeutic effects for the treatment of fibrosis. These compounds were synthesized under mild conditions, indicating the utility of this compound in pharmaceutical research (Abd El Kader et al., 2012).

properties

IUPAC Name

2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BN2O2/c1-8-10(14)6-9(7-15-8)13-16-11(2,3)12(4,5)17-13/h6-7H,14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSWWPEOEZRGFNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine
Reactant of Route 2
Reactant of Route 2
2-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine
Reactant of Route 3
Reactant of Route 3
2-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine
Reactant of Route 4
Reactant of Route 4
2-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine
Reactant of Route 5
2-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine
Reactant of Route 6
Reactant of Route 6
2-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.